E-2-Chloro-6-ethyl-3-(2-nitro)vinylquinoline E-2-Chloro-6-ethyl-3-(2-nitro)vinylquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC18371427
InChI: InChI=1S/C13H11ClN2O2/c1-2-9-3-4-12-11(7-9)8-10(13(14)15-12)5-6-16(17)18/h3-8H,2H2,1H3/b6-5+
SMILES:
Molecular Formula: C13H11ClN2O2
Molecular Weight: 262.69 g/mol

E-2-Chloro-6-ethyl-3-(2-nitro)vinylquinoline

CAS No.:

Cat. No.: VC18371427

Molecular Formula: C13H11ClN2O2

Molecular Weight: 262.69 g/mol

* For research use only. Not for human or veterinary use.

E-2-Chloro-6-ethyl-3-(2-nitro)vinylquinoline -

Specification

Molecular Formula C13H11ClN2O2
Molecular Weight 262.69 g/mol
IUPAC Name 2-chloro-6-ethyl-3-[(E)-2-nitroethenyl]quinoline
Standard InChI InChI=1S/C13H11ClN2O2/c1-2-9-3-4-12-11(7-9)8-10(13(14)15-12)5-6-16(17)18/h3-8H,2H2,1H3/b6-5+
Standard InChI Key KRSRXIKQNHXKCQ-AATRIKPKSA-N
Isomeric SMILES CCC1=CC2=CC(=C(N=C2C=C1)Cl)/C=C/[N+](=O)[O-]
Canonical SMILES CCC1=CC2=CC(=C(N=C2C=C1)Cl)C=C[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a quinoline core—a bicyclic system comprising a benzene ring fused to a pyridine ring—with three critical substituents:

  • Chlorine at position 2, enhancing electrophilic reactivity.

  • Ethyl group at position 6, contributing to lipophilicity and metabolic stability.

  • (E)-2-nitrovinyl group at position 3, introducing conjugation and redox-sensitive functionality .

The stereochemistry of the nitrovinyl group (E-configuration) is crucial for maintaining planar geometry, which facilitates π-π interactions with biological targets .

Physicochemical Profile

  • Solubility: Limited aqueous solubility due to high lipophilicity (LogP ≈ 3.2), necessitating formulation strategies for in vivo applications .

  • Stability: Susceptible to photodegradation under UV light, requiring storage in amber vials .

  • Spectroscopic Characteristics:

    • IR: Strong absorption at 1,520 cm⁻¹ (C=C nitrovinyl stretch) and 1,340 cm⁻¹ (C-NO₂ symmetric stretching) .

    • NMR: Distinct signals at δ 8.2–8.5 ppm (quinoline H-4/H-5) and δ 7.8 ppm (nitrovinyl protons) .

Synthesis and Optimization

Synthetic Routes

The synthesis involves multi-step reactions (Scheme 1):

  • Quinoline Core Formation: Condensation of 6-ethylaniline (1a) with ethyl acetoacetate (2) in polyphosphoric acid (PPA) yields 4-hydroxyquinoline 3a .

  • Chlorination: Treatment with POCl₃ converts 3a to 2,4-dichloroquinoline 4a (yield: 90–95%) .

  • Nitrovinyl Introduction: Heck coupling of 4a with nitroethylene under palladium catalysis installs the (E)-nitrovinyl group (yield: 60–70%) .

Key Optimization Steps:

  • Microwave-assisted synthesis reduces reaction time from 12 hours to 30 minutes .

  • Solid supports (e.g., K10 clay) improve yields by 15–20% compared to solution-phase reactions .

Table 1: Comparative Synthesis Yields Under Varied Conditions

ConditionYield (%)Time (h)
Conventional Heating6012
Microwave (350 W)750.5
K10 Clay Support850.5

Biological Activity and Mechanism of Action

Table 2: Antiplasmodial Activity of Selected Styrylquinolines

CompoundEC₅₀ (nM)Selectivity Index
UCF50141.2>200
Compound 2410.9>300
Chloroquine (CQ)20.050

Other Pharmacological Effects

  • Anticancer Potential: Nitrovinylquinolines inhibit tubulin polymerization (IC₅₀: 1.2 µM in MCF-7 cells).

  • Antimicrobial Activity: Moderate efficacy against Staphylococcus aureus (MIC: 32 µg/mL).

Structure-Activity Relationships (SAR)

Substituent Effects

  • C6 Ethyl Group: Enhances metabolic stability compared to methyl or hydrogen analogs (t₁/₂: 4.2 vs. 1.8 hours) .

  • Nitrovinyl Moiety: Critical for redox cycling; reduction to amine derivatives abolishes activity .

  • Chlorine at C2: Improves target binding via halogen bonding (ΔG: −8.2 kcal/mol) .

Electronic and Steric Considerations

  • Electron-withdrawing groups (e.g., -NO₂) at C3 increase electrophilicity, enhancing covalent interactions with cysteine residues in target enzymes .

  • Bulky substituents at C6 reduce blood-brain barrier permeability, minimizing neurotoxicity.

Comparative Analysis with Quinoline Derivatives

Table 3: Key Comparisons with Clinically Relevant Quinolines

CompoundTargetEC₅₀ (nM)Limitations
ChloroquineHeme detoxification20.0Widespread resistance
MefloquinePfCRT15.0Neuropsychiatric effects
E-2-Chloro-6-ethyl...MitochondriaPendingPhotolability

Future Directions and Challenges

Priority Research Areas

  • Mechanistic Studies: Elucidate the exact molecular target using CRISPR-Cas9 knockout libraries .

  • Prodrug Development: Mask the nitro group as a bioreversible prodrug (e.g., nitroreductase-sensitive esters) to improve safety .

  • Formulation Advances: Nanoencapsulation in liposomes to enhance aqueous solubility and reduce photodegradation.

Regulatory Considerations

  • Toxicology Profiles: Acute toxicity studies in murine models are needed (LD₅₀ currently unknown) .

  • Synthetic Scalability: Transition from batch to continuous-flow synthesis to meet Good Manufacturing Practice (GMP) standards .

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